Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate
Description
Properties
IUPAC Name |
bis(2-ethylhexyl) 4-(hydroxymethyl)benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O5/c1-5-9-11-19(7-3)17-29-24(27)22-14-13-21(16-26)15-23(22)25(28)30-18-20(8-4)12-10-6-2/h13-15,19-20,26H,5-12,16-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFGQUQZPOHRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C=C(C=C1)CO)C(=O)OCC(CC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334516 | |
| Record name | Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-80-2 | |
| Record name | Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 4-(Hydroxymethyl)phthalic Anhydride
The most direct route involves reacting 4-(hydroxymethyl)phthalic anhydride with 2-ethylhexanol. This method parallels the synthesis of bis(2-ethylhexyl) phthalate (DEHP), where phthalic anhydride undergoes esterification with excess alcohol under acid catalysis. Key modifications include:
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Catalyst Selection : Acidic ionic liquids, such as 1-methyl-3-(3-sulfopropyl)imidazolium hydrogen sulfate, enable esterification at 125°C with 95% yield for DEHP. For the hydroxymethyl variant, milder catalysts (e.g., para-toluenesulfonic acid) may prevent dehydration of the hydroxymethyl group.
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Protection Strategies : The hydroxymethyl group may require protection (e.g., silylation with tert-butyldimethylsilyl chloride) prior to esterification to avoid side reactions. Deprotection post-esterification is achieved via fluoride ions (e.g., tetrabutylammonium fluoride).
Stepwise Esterification Using Functionalized Intermediates
An alternative approach involves synthesizing 4-(hydroxymethyl)phthalic acid followed by sequential esterification:
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Synthesis of 4-(Hydroxymethyl)phthalic Acid :
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Esterification with 2-Ethylhexanol :
Catalytic Systems and Optimization
Acid Catalysts
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Brønsted Acids : Sulfuric acid and para-toluenesulfonic acid are classical catalysts but risk dehydrating the hydroxymethyl group at elevated temperatures.
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Ionic Liquids : 3,3′-(2,2-Bis(hydroxymethyl)propane-1,3-diyl)bis(1-methyl-1H-imidazol-3-ium) hydrogen sulfate offers high yields (95%) for DEHP at 125°C. Its tunable acidity may enhance selectivity for hydroxymethyl-bearing substrates.
Lewis Acid Catalysts
Composite catalysts, such as AlCl₃ with 1-ethyl-3-methylimidazole fluoroform sulfonate and ammonium vanadate, improve reaction efficiency in phosphate ester synthesis. These systems enhance Lewis acidity while stabilizing sensitive functional groups:
| Catalyst Component | Role | Optimal Loading (wt%) |
|---|---|---|
| AlCl₃ | Primary Lewis acid | 98.5–99.8 |
| 1-Ethyl-3-methylimidazole | Acidity modulation | 0.1–0.5 |
| Ammonium vanadate | Redox stabilization | 0.01–0.05 |
Reaction Conditions and Kinetics
Temperature and Time Profiles
Solvent and Stoichiometry
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Solvent-Free Systems : Excess 2-ethylhexanol acts as both reactant and solvent, simplifying purification.
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Molar Ratios : A 1:2.5 ratio of phthalic anhydride to alcohol maximizes diester formation, though hydroxymethyl substrates may require excess alcohol (1:3–4).
Challenges and Mitigation Strategies
Hydroxymethyl Group Reactivity
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Dehydration : Elevated temperatures (>100°C) promote formation of 4-vinylbenzoate byproducts. Mitigation includes:
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Using protecting groups (e.g., acetyl or silyl ethers).
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Catalytic hydrogenation post-reaction to reduce unsaturated intermediates.
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Selectivity in Diester Formation
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Monester Intermediates : Phosphoric acid catalysts (e.g., POCl₃) favor diester formation over monoesters.
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Selective Catalysts : Sn-BEA zeolites promote regioselective esterification of carboxylic acids without affecting hydroxymethyl groups.
Industrial and Experimental Protocols
Laboratory-Scale Synthesis
Procedure :
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Protect 4-(hydroxymethyl)phthalic acid with acetic anhydride (1.2 eq, 25°C, 2 h).
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React protected acid with 2-ethylhexanol (3 eq) and para-toluenesulfonic acid (5 mol%) at 100°C for 6 h under N₂.
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Deprotect with K₂CO₃ in methanol (50°C, 1 h).
Yield : 78–82% (crude), 70% after column chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Bis(2-ethylhexyl) 4-carboxyphthalate.
Reduction: this compound alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Industrial Applications
Plasticizer in Polyvinyl Chloride (PVC)
One of the primary uses of bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate is as a plasticizer in PVC production. This compound enhances the flexibility and durability of PVC products, making it ideal for use in construction materials, medical devices, and consumer goods. The incorporation of this phthalate allows for lower processing temperatures and improved material performance .
Hydraulic Fluids and Dielectric Fluids
This compound is also utilized as a hydraulic fluid and dielectric fluid in electrical capacitors. Its non-conductive properties make it suitable for applications requiring electrical insulation while maintaining fluidity under pressure .
Biomedical Applications
Medical Devices
Due to its compatibility with biological systems, this compound is used in the manufacturing of medical devices such as tubing and containers for blood products. Its role as a plasticizer ensures that these devices remain flexible and safe for use in medical procedures .
Drug Delivery Systems
Research has indicated potential applications of this compound in drug delivery systems. Its ability to form stable emulsions can be harnessed to facilitate the controlled release of therapeutic agents, enhancing the efficacy of treatments .
Environmental Applications
Bioremediation
Studies have shown that this compound can be involved in bioremediation processes. Its breakdown products can serve as carbon sources for microorganisms that degrade environmental pollutants, thus contributing to soil and water remediation efforts .
Case Study 1: Plasticizer Efficacy
A study conducted on the performance of various phthalates as plasticizers revealed that this compound exhibited superior flexibility and thermal stability compared to other alternatives. This finding supports its continued use in high-performance applications where durability is critical.
Case Study 2: Medical Device Safety
In a controlled study involving medical devices made from PVC containing this compound, researchers monitored leaching rates of the compound into blood products. The results indicated minimal leaching under standard conditions, suggesting that the compound is safe for use in medical applications .
Toxicological Considerations
Despite its widespread use, concerns regarding the safety of phthalates have prompted extensive research into their toxicological profiles. Regulatory bodies have established guidelines to limit exposure levels due to potential endocrine-disrupting effects associated with phthalates . Continuous monitoring and research are essential to ensure that applications involving this compound do not pose health risks.
Mechanism of Action
The mechanism by which Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate exerts its effects involves its interaction with cellular membranes and proteins. It can integrate into the lipid bilayer of cell membranes, altering their fluidity and permeability. Additionally, it can bind to specific proteins, affecting their function and signaling pathways. The compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis.
Comparison with Similar Compounds
Structural and Functional Differences
Phthalate esters vary in alkyl chain length, substitution patterns, and functional groups, which influence their physicochemical properties and biological activities. Key structural analogs include:
Toxicity Profiles
Data Tables
Table 1: Structural Comparison of Key Phthalates
| Parameter | This compound | DEHP | DBP | DOTP |
|---|---|---|---|---|
| Molecular Formula | C25H38O5 | C24H38O4 | C16H22O4 | C24H38O4 |
| Molecular Weight (g/mol) | 418.57 | 390.56 | 278.34 | 390.56 |
| Key Functional Group | 4-hydroxymethyl | Unsubstituted | Butyl chains | Terephthalate core |
Biological Activity
Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate (BEHMP) is a phthalate compound that has gained attention due to its biological activities, particularly in antimicrobial, larvicidal, and potential therapeutic effects. This article summarizes the biological activity of BEHMP based on diverse research findings, including case studies and detailed data tables.
Antimicrobial Activity
BEHMP exhibits significant antimicrobial properties against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 32 mg/ml for pathogens such as Escherichia coli, Streptococcus lactis, and Staphylococcus aureus .
Table 1: Antimicrobial Efficacy of BEHMP
| Pathogen | MIC (mg/ml) |
|---|---|
| E. coli | 32 |
| S. lactis | 32 |
| S. aureus | 32 |
Larvicidal Activity
In addition to its antimicrobial properties, BEHMP has been shown to possess larvicidal activity against mosquito larvae, particularly Culex quinquefasciatus. In one study, BEHMP caused 100% mortality at a concentration of 250 ppm after 72 hours, with a lethal concentration (LC50) of 67.03 ppm . The compound also inhibited acetylcholinesterase (AChE), an enzyme critical for nerve function, indicating potential neurotoxic effects at higher concentrations.
Table 2: Larvicidal Efficacy of BEHMP
| Concentration (ppm) | Mortality (%) | AChE Inhibition (%) |
|---|---|---|
| 50 | 20 | 29.00 |
| 100 | 40 | 40.33 |
| 150 | 60 | 53.00 |
| 200 | 80 | 64.00 |
| 250 | 100 | 75.33 |
Case Studies
A case-control study assessed urinary excretion levels of BEHMP metabolites in obese versus normal-weight children. The results indicated higher levels of phthalate metabolites in obese children, suggesting a correlation between obesity and exposure to endocrine-disrupting chemicals like BEHMP . This raises concerns regarding the long-term health impacts of such exposures.
Table 3: Reproductive Effects Observed in Animal Studies
| Study Reference | Exposure (mg/kg/day) | Observed Effects |
|---|---|---|
| Kurahashi et al., 2005 | 0.3 | Increased plasma testosterone in males |
| Ma et al., 2006 | Various | Delayed meiotic progression in females |
| Zhang et al., 2015 | 0.04 | Accelerated folliculogenesis in offspring |
Antimutagenic Potential
BEHMP also demonstrates antimutagenic properties, which may be attributed to its ability to act as a nucleophile against electrophilic mutagens. In laboratory studies, it was shown to reduce the mutagenicity induced by sodium azide significantly . This suggests that BEHMP could have potential applications in chemoprevention strategies.
Q & A
Q. Methodological Guidance :
- Structural Considerations : The compound is structurally similar to DEHP (Bis(2-ethylhexyl) phthalate, CAS 117-81-7) but includes a hydroxymethyl (-CH₂OH) group at the 4-position of the phthalate ring. This modification may increase polarity and alter solubility compared to DEHP, which has a density of 0.980–0.985 g/cm³ and a flash point of 207°C .
- Stability : Like DEHP, it is stable under recommended storage conditions but may degrade under strong acidic/basic conditions or with oxidizing agents (e.g., peroxides, chlorates) .
- Handling Precautions : Due to structural similarity to DEHP (a known reproductive toxicant), assume comparable hazards until specific data is available. Use inert atmosphere handling and avoid exposure to heat or incompatible reagents .
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Q. Methodological Guidance :
- Exposure Control : Use fume hoods, sealed containers, and engineering controls to minimize inhalation/contact. DEHP is classified as a Category 1B reproductive toxin (H360FD) under EC No 1272/2008; similar precautions apply .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Contaminated clothing should be removed immediately and laundered separately .
- Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and avoid water rinsing. Equip labs with eyewash stations and emergency showers .
Basic: How can researchers effectively detect and quantify this compound in biological matrices?
Q. Methodological Guidance :
- Analytical Techniques : Use deuterated analogs (e.g., DEHP-d4) as internal standards for liquid chromatography-mass spectrometry (LC-MS). DEHP-d4 has been validated for tracking phthalate metabolites in urine, serum, and tissues .
- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to isolate the compound from complex matrices. Adjust protocols for the hydroxymethyl group’s polarity .
- Calibration Curves : Include matrix-matched standards to account for ion suppression/enhancement in biological samples .
Advanced: What are the conflicting findings regarding the reproductive toxicity of this compound, and how can they be resolved?
Q. Methodological Guidance :
- Data Contradictions : DEHP shows dose-dependent reproductive toxicity (e.g., testicular atrophy, reduced fertility in rodents at 30,000 mg/kg oral LD50), but structural analogs may exhibit varying potencies .
- Resolution Strategies :
- Conduct comparative in vitro assays (e.g., steroidogenesis disruption in Leydig cells) using DEHP and the hydroxymethyl derivative.
- Perform transgenerational studies in model organisms to assess epigenetic effects .
- Use isotopic labeling (e.g., ¹⁴C or deuterated forms) to track metabolic pathways and identify bioactive metabolites .
Advanced: What methodological considerations are critical when studying the environmental persistence of this compound?
Q. Methodological Guidance :
- Degradation Studies : Design experiments to test biodegradation under aerobic/anaerobic conditions. DEHP is resistant to hydrolysis but susceptible to microbial degradation; the hydroxymethyl group may accelerate breakdown .
- Ecotoxicology : Use standardized OECD tests (e.g., Daphnia magna immobilization, algal growth inhibition) to assess acute/chronic toxicity. DEHP exhibits LC50 values of 0.1–1.0 mg/L for aquatic organisms .
- Adsorption Modeling : Characterize soil-water partition coefficients (Kd) to predict environmental mobility. DEHP’s log Kow (~7.5) suggests high adsorption to organic matter; the hydroxymethyl group may reduce hydrophobicity .
Advanced: How do deuterated analogs of this compound facilitate its metabolic tracking in toxicokinetic studies?
Q. Methodological Guidance :
- Isotopic Labeling : Synthesize this compound-d4 (deuterated at the phthalate ring) to distinguish endogenous vs. exogenous compounds in mass spectrometry .
- Toxicokinetic Workflow :
- Metabolite Identification : Employ high-resolution MS (HRMS) to detect hydroxylated or glucuronidated metabolites, leveraging the deuterium isotope effect for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
